molecular formula C12H11NO2S B2489164 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole CAS No. 2202468-66-2

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole

Cat. No.: B2489164
CAS No.: 2202468-66-2
M. Wt: 233.29
InChI Key: ZAPFMSZPPMRMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole typically involves multiple steps:

Chemical Reactions Analysis

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole undergoes various chemical reactions:

Scientific Research Applications

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole has several scientific research applications:

Comparison with Similar Compounds

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole can be compared with other benzofuran derivatives:

Biological Activity

The compound 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole is a member of the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N1O2S\text{C}_{12}\text{H}_{13}\text{N}_1\text{O}_2\text{S}

This compound features a thiazole ring fused with a benzofuran moiety, which contributes to its unique biological profile.

Anticancer Activity

Research has demonstrated that thiazoles exhibit significant anticancer properties. For instance, studies have shown that various thiazole derivatives possess cytotoxic effects against multiple cancer cell lines. The presence of specific substituents on the thiazole ring can enhance these activities. For example:

  • IC50 Values : Certain thiazole compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A-431, indicating potent cytotoxicity .

The compound in focus may also exhibit similar activities due to the structural features of both the thiazole and benzofuran moieties.

Anti-inflammatory Effects

Thiazoles are recognized for their anti-inflammatory properties. Compounds with thiazole rings have been implicated in the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory capabilities, making it a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that:

  • Substituents : Electron-donating groups at specific positions on the aromatic rings can enhance biological activity.
  • Ring Systems : The combination of benzofuran and thiazole rings appears to contribute synergistically to the biological effects observed .

Synthesis and Testing

A study synthesized various thiazole derivatives and evaluated their biological activities using MTT assays. The results indicated that compounds with methoxy substitutions on the benzofuran ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

Comparative Analysis

CompoundIC50 (µg/mL)Activity Type
This compoundTBDAnticancer
Thiazole Derivative A1.61Antitumor
Thiazole Derivative B1.98Antitumor

This table summarizes comparative data on the anticancer activities of related compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-11-10(3-5-14-11)7-9(1)8-15-12-13-4-6-16-12/h1-2,4,6-7H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPFMSZPPMRMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)COC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.